molecular formula C15H16FN3 B2785215 6-Fluoro-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline CAS No. 2327223-01-6

6-Fluoro-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline

Cat. No.: B2785215
CAS No.: 2327223-01-6
M. Wt: 257.312
InChI Key: ZZELGBDYCWTNDI-UHFFFAOYSA-N
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Description

6-Fluoro-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline is a complex organic compound characterized by its unique structure, which includes a fluorine atom and a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

6-Fluoro-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and quinazoline core play crucial roles in its binding affinity and selectivity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline stands out due to its unique combination of a fluorine atom and a quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6-fluoroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3/c16-12-4-5-14-13(6-12)15(18-9-17-14)19-7-10-2-1-3-11(10)8-19/h4-6,9-11H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZELGBDYCWTNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3=NC=NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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